2,3-Dihydrobenzofuran-2-carbaldehyde

Description

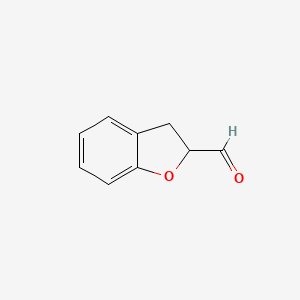

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,6,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVISNVMXVDFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydrobenzofuran 2 Carbaldehyde and Its Core Structure

Historical Evolution of Synthetic Routes to 2,3-Dihydrobenzofuran-2-carbaldehyde Analogs

The journey to synthesize the 2,3-dihydrobenzofuran (B1216630) scaffold, also known as a coumaran, is linked to the broader history of benzofuran (B130515) and coumarin (B35378) chemistry. Early methods often involved multi-step sequences that were not always efficient but laid the groundwork for future innovations. Classical approaches to related structures, such as the Perkin and Pechmann reactions for coumarin synthesis, highlighted the fundamental strategies of intramolecular cyclization of phenolic substrates. byjus.comjmchemsci.comnih.gov

One of the foundational methods for creating the dihydrobenzofuran ring involves the intramolecular cyclization of appropriately substituted phenols. For instance, the cyclization of 2-(2-hydroxyethyl)phenols was an early approach. acs.org Another classical route involved the Claisen rearrangement of allyl aryl ethers to form 2-allylphenols, which could then undergo cyclization to furnish the dihydrobenzofuran ring. rsc.org These early methods, while effective, often required harsh conditions and offered limited control over substitution patterns and stereochemistry. The development of transition metal catalysis in the latter half of the 20th century marked a significant turning point, paving the way for more versatile and milder synthetic routes.

Modern Approaches in the Synthesis of this compound

The contemporary synthesis of this compound and its derivatives is dominated by catalytic methods that offer high levels of control and efficiency. These modern strategies can be broadly categorized into transition metal-catalyzed, organocatalytic, and other advanced methodologies.

Transition Metal-Catalyzed Strategies for Dihydrobenzofuran Ring Formation (e.g., Pd-, Ru-, Rh-mediated reactions)

Transition metals have proven to be powerful catalysts for constructing the 2,3-dihydrobenzofuran skeleton, enabling a wide array of transformations with high selectivity. nih.gov

Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is one of the most extensively studied and versatile tools for synthesizing dihydrobenzofurans. rsc.org A notable example is the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes, which can be achieved with high efficiency using a urea (B33335) ligand platform. acs.org This approach tolerates a wide range of functional groups and provides good yields. acs.org Another powerful strategy is the enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which furnishes chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org This method has been successfully applied to the synthesis of natural products like (R)-tremetone and fomannoxin. organic-chemistry.org

| Reaction Type | Starting Materials | Catalyst/Ligand | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Heck/Tsuji-Trost Reaction | o-Bromophenols and 1,3-Dienes | Pd2dba3·CHCl3 / TY-Phos | 35–99% | 73–97% ee | rsc.org |

| Heck/Cacchi Reactions | Aryl iodide-joined alkenes and o-alkynylanilines | Pd2(dba)3·CHCl3 / N-Me–Xu3 | 84–97% | 84–97% ee | nih.gov |

| Heteroannulation | 2-Bromophenols and 1,3-Dienes | Pd(OAc)2 / Urea ligand | Up to 99% | Regioselective | acs.org |

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts are particularly effective in C-H activation and annulation reactions to form dihydrobenzofurans. nih.gov For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes provides a redox-neutral pathway to these heterocycles. organic-chemistry.org Rhodium-catalyzed protocols have also been developed for the synthesis of α-quaternary carbon-containing 2,3-dihydrobenzofurans through the reaction of N-phenoxy amides with propargylic monofluoroalkynes, yielding products in low to high yields. nih.gov Furthermore, Rh-catalyzed reactions of diazo-containing phenolic compounds with isatins can produce 3-hydroxyoxindole-substituted dihydrobenzofurans with excellent diastereoselectivity. nih.gov

| Reaction Type | Starting Materials | Catalyst | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| C-H Activation/[3+2] Annulation | N-Phenoxy amides and Propargylic monofluoroalkynes | [Cp*RhCl2]2 | 35–78% | Regioselective | nih.gov |

| Aldol-type Addition | Diazo-containing phenolic compounds and Isatins | Rh-catalyst | 58–98% | 81:19–95:5 dr | nih.gov |

| Chemodivergent Coupling | N-Phenoxyacetamides and Alkylidenecyclopropanes | Rh(III) catalyst | 52–82% | Chemoselective | nih.gov |

Ruthenium (Ru)-Catalyzed Reactions: Ruthenium catalysts have been successfully employed in the selective hydrogenation of benzofurans to yield 2,3-dihydrobenzofurans. acs.org Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have shown high activity and selectivity for this transformation. acs.org Another significant application is the Ru(II)-catalyzed asymmetric intramolecular hydroarylation, which can create chiral all-carbon quaternary stereocenters in dihydrobenzofurans with high yields and enantioselectivities. researchgate.net Additionally, ruthenium-catalyzed C-H functionalization of 3-(allyloxy)benzamides leads to chiral dihydrobenzofurans with high enantiomeric excess. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Selective Hydrogenation | Benzofuran derivatives | Ru@SILP-LA | >90% | Selective for heteroaromatic ring | acs.org |

| Asymmetric Intramolecular Hydroarylation | Alkene-tethered phenols | Ru(II) with chiral directing group | Up to 98% | Up to >99% ee | researchgate.net |

| C-H Functionalization | 3-(Allyloxy)benzamides | Ru-catalyst with AgSbF6 | High | Up to 97:3 er | rsc.org |

Organocatalytic and Metal-Free Synthetic Protocols

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free reactions have emerged as powerful alternatives to transition metal-based systems. These approaches often utilize small organic molecules as catalysts or proceed through catalyst-free pathways under specific conditions.

A notable example of organocatalysis is the use of a bifunctional aminoboronic acid to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, leading to chiral dihydrobenzofurans. organic-chemistry.org Chiral aminothioureas have also been employed to catalyze enantioselective conversions, affording the desired heterocycles in high yields and with up to 96% enantiomeric excess. organic-chemistry.org

Metal-free protocols have also been developed. For instance, a catalyst-free approach for the synthesis of 2,3-dihydrobenzofuran scaffolds involves the reaction of substituted salicylaldehydes with sulfoxonium ylides. Furthermore, an environmentally benign, catalyst-free electrochemical synthesis has been reported where substituted aminophenols react with various olefins to produce dihydrobenzofurans in yields ranging from 33% to 99%. rsc.org Another metal-free strategy involves an I₂/DMSO catalytic system for the synthesis of chalcogenyl-2,3-dihydrobenzofurans from allyl-phenols, achieving yields between 40% and 99%. nih.gov

Stereoselective and Enantioselective Syntheses of 2,3-Dihydrobenzofuran Derivatives

The synthesis of stereochemically defined 2,3-dihydrobenzofurans is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of stereoselective and enantioselective methods have been developed, primarily leveraging chiral catalysts.

Asymmetric synthesis has been achieved using transition metal catalysis with chiral ligands, as seen in the palladium-catalyzed Heck/Tsuji-Trost reaction and rhodium-catalyzed processes. rsc.orgorganic-chemistry.org For example, a highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans. organic-chemistry.org Nickel-catalyzed asymmetric addition of aromatic halides to ketones is another effective method for producing chiral 2,3-dihydrobenzofurans containing a tertiary alcohol. nih.gov

Organocatalysis has also proven to be a powerful tool for enantioselective synthesis. The use of chiral thiourea (B124793) catalysts in the reaction between in-situ generated pyridinium (B92312) ylides and ortho-hydroxy chalcone (B49325) derivatives allows for the construction of trans-2,3-dihydrobenzofurans. researchgate.net Biocatalysis, using engineered myoglobins, has enabled the highly diastereo- and enantioselective cyclopropanation of benzofurans to produce stereochemically rich 2,3-dihydrobenzofurans with greater than 99.9% de and ee. rochester.edu

Green Chemistry Considerations in this compound Synthesis (e.g., Ultrasound, Visible Light Irradiation)

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Ultrasound Irradiation: Sonochemistry has been applied to the synthesis of dihydrobenzofuran derivatives, often leading to shorter reaction times, milder conditions, and higher yields. For example, the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and aromatic ketones proceeds in good to excellent yields at ambient temperature. semanticscholar.orgscielo.org.zaresearchgate.net This method is praised for its operational simplicity and energy efficiency. semanticscholar.orgscielo.org.za

Visible Light Irradiation: Photocatalysis using visible light is another green and sustainable approach. A visible light-mediated synthesis of 2,3-chalcogenyl-dihydrobenzofuran has been developed through the oxyselenocyclization of 2-allylphenols, using a simple I₂/SnCl₂ promoter and blue LED irradiation. researchgate.net Another innovative method employs a TiO₂ photocatalyst for the oxidative [3+2] annulation of phenols with alkenyl phenols under visible light, using air as the terminal oxidant at room temperature. nih.gov

Electrochemical Synthesis Approaches for Dihydrobenzofuran Scaffolds

Electrochemical synthesis offers a sustainable and efficient alternative to traditional methods by using electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants.

Dihydrobenzofurans have been synthesized electrochemically through the coupling reactions of various alkenes with a phenoxy cation, which is generated by oxidation at the electrode. nih.gov A catalyst-free electrochemical method has been reported for the reaction of substituted aminophenols with a variety of olefins in acetonitrile (B52724), yielding dihydrobenzofuran derivatives in a highly economical manner with yields ranging from 33% to 99%. rsc.org This approach is notable for avoiding the use of any catalyst, oxidizing agent, or additives. rsc.org

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The optimization of reaction parameters is a critical aspect of synthesizing this compound, aiming to maximize yield and purity while minimizing costs and environmental impact. Research into the synthesis of the broader 2,3-dihydrobenzofuran scaffold offers valuable insights into potential optimization strategies for this specific carbaldehyde derivative.

Key parameters that are typically manipulated include the choice of catalyst, solvent, temperature, reaction time, and the nature of the starting materials. For instance, in related syntheses of 2,3-dihydrobenzofuran structures, palladium-catalyzed reactions have been shown to be highly effective. organic-chemistry.orgcnr.it The selection of the palladium catalyst and the associated ligands can significantly influence the reaction's efficiency and selectivity.

Furthermore, the choice of solvent can dramatically affect the reaction outcome. Solvents not only dissolve reactants but can also influence reaction rates and equilibria. In the synthesis of related compounds, a variety of solvents have been explored, and the optimal choice often depends on the specific reaction mechanism. patsnap.com

Temperature and reaction time are also crucial variables. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. The reaction time must be sufficient to allow for the complete conversion of reactants, but excessive times can also lead to product degradation or side reactions.

The following table summarizes key reaction parameters and their potential impact on the synthesis of 2,3-dihydrobenzofuran derivatives, which can be extrapolated to the synthesis of this compound.

Table 1: Key Reaction Parameters and Their Potential Impact on Synthesis

| Parameter | Potential Impact on Yield and Purity |

|---|---|

| Catalyst | The choice of catalyst (e.g., Palladium, Rhodium) and its ligands can significantly influence reaction efficiency and selectivity. organic-chemistry.orgcnr.it |

| Solvent | The solvent can affect reactant solubility, reaction rates, and chemical equilibria. patsnap.com |

| Temperature | Optimizing temperature is crucial to balance reaction speed and minimize the formation of byproducts. patsnap.com |

| Reaction Time | Sufficient reaction time is needed for complete conversion, but excessive time can lead to product degradation. |

| Starting Materials | The purity and reactivity of starting materials directly impact the final product's yield and purity. patsnap.com |

Scalability and Industrial Relevance of Synthetic Protocols for this compound

The scalability of a synthetic protocol is a determining factor for its industrial applicability. A process that is efficient on a laboratory scale may not be viable for large-scale production due to factors such as cost of reagents, safety considerations, and the complexity of the procedure.

The synthesis of the 2,3-dihydrobenzofuran core has been approached through various methods, some of which show promise for scalability. For instance, palladium-catalyzed annulations of vinylbenzodioxinones with sulfur ylides have been reported to work well in scale-up reactions, suggesting their potential for industrial application. organic-chemistry.org Similarly, highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes have been noted for their easy scalability. organic-chemistry.org

A patent for the preparation of a 2,3-dihydrobenzofuran compound, which could be a precursor to the target carbaldehyde, emphasizes a method that is simple, low in cost, high in conversion ratio, and easy to work up, all of which are critical for industrial production. google.com The described process involves a series of reactions including oxidation, reduction, protection, substitution, cyclization, and hydrolysis, starting from a substituted p-amino m-allyl o-hydroxybenzene methyl ester. google.com The avoidance of highly toxic reagents, as mentioned in another patent, is also a significant advantage for industrial synthesis, as it reduces safety risks and environmental concerns. patsnap.com

The industrial relevance of this compound and its derivatives is underscored by the importance of the 2,3-dihydrobenzofuran scaffold in medicinal chemistry and materials science. cnr.itarkat-usa.orgnih.gov These structures are key components in a variety of biologically active natural products and synthetic compounds. cnr.itarkat-usa.orgnih.gov Therefore, the development of scalable and cost-effective synthetic routes to this class of compounds is of significant interest.

The table below outlines some synthetic methods for the 2,3-dihydrobenzofuran core and their reported scalability.

Table 2: Scalability of Selected Synthetic Protocols for the 2,3-Dihydrobenzofuran Core

| Synthetic Method | Reported Scalability/Industrial Relevance | Reference |

|---|---|---|

| Palladium-catalyzed (4 + 1) annulations of 4-vinylbenzodioxinones with sulfur ylides | Scale-up reactions worked well. | organic-chemistry.org |

| Enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction | Noted for easy scalability. | organic-chemistry.org |

| Multi-step synthesis from substituted p-amino m-allyl o-hydroxybenzene methyl ester | Described as simple, low-cost, with high conversion and easy work-up, suitable for industrial production. | google.com |

| Synthesis avoiding highly toxic reagents | Advantageous for industrial applications due to reduced safety and environmental concerns. | patsnap.com |

Chemical Reactivity and Derivatization Strategies for 2,3 Dihydrobenzofuran 2 Carbaldehyde

Reactions at the Aldehyde Functionality of 2,3-Dihydrobenzofuran-2-carbaldehyde

The aldehyde group at the 2-position of the dihydrobenzofuran ring is the primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction transformations. Furthermore, it serves as a key handle for carbon chain elongation through reactions with organometallic reagents.

Nucleophilic Addition and Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles. This reactivity is harnessed in several classical condensation reactions to form new carbon-carbon bonds.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. organic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general mechanism involves the formation of an enolate from a ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org Subsequent dehydration typically yields an α,β-unsaturated ketone, known as a chalcone (B49325). A related study on 2,3-dihydrobenzofuran-5-carbaldehyde demonstrates its successful use in Claisen-Schmidt reactions with various acetophenones to produce chalcone derivatives, highlighting the general reactivity of the dihydrobenzofuran aldehyde scaffold in such transformations. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base. conicet.gov.arsigmaaldrich.com The products are typically α,β-unsaturated compounds. The reaction of this compound with active methylene compounds would be expected to proceed readily, yielding versatile intermediates for further synthetic manipulations.

Perkin Reaction: The Perkin reaction is a method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and an acid anhydride (B1165640) in the presence of the alkali salt of the acid. organic-chemistry.orgrsc.org This reaction could potentially be applied to this compound to synthesize the corresponding cinnamic acid derivatives, which are valuable precursors in medicinal chemistry.

Oxidation and Reduction Transformations

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two important classes of derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding 2,3-dihydrobenzofuran-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. researchgate.netwikipedia.org

Reduction: The reduction of the aldehyde group to a primary alcohol, (2,3-dihydrobenzofuran-2-yl)methanol, is a common and high-yielding transformation. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and selective reagent for this purpose. For instance, the related compound 2,3-dihydro-2,2-dimethylbenzofuran-7-carboxaldehyde has been successfully reduced to the corresponding alcohol using sodium borohydride in ethanol. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed. libretexts.org

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 2,3-Dihydrobenzofuran-2-carboxylic acid | KMnO4, H2CrO4, Ag2O |

| Reduction | (2,3-Dihydrobenzofuran-2-yl)methanol | NaBH4, LiAlH4 |

Organometallic Reactions and Carbonyl Elongation

Organometallic reagents are powerful tools for the formation of new carbon-carbon bonds at the carbonyl carbon of this compound, leading to the elongation of the carbon chain and the formation of secondary alcohols or alkenes.

Grignard and Organolithium Reactions: Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles that readily add to the aldehyde group. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard or organolithium reagent, followed by an acidic workup, would yield a secondary alcohol with the R group from the organometallic reagent attached to the former carbonyl carbon. This provides a straightforward method for introducing a variety of alkyl, aryl, or vinyl substituents.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. youtube.comsigmaaldrich.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The reaction of this compound with a Wittig reagent of the type Ph3P=CHR would lead to the formation of a 2-alkenyl-2,3-dihydrobenzofuran derivative. The stereochemistry of the resulting alkene is dependent on the nature of the R group and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. youtube.comwikipedia.org This reaction is particularly useful for the stereoselective synthesis of (E)-alkenes from aldehydes. wikipedia.org The reaction of this compound with a stabilized phosphonate ylide would be expected to provide the corresponding (E)-α,β-unsaturated ester, ketone, or nitrile with high selectivity.

| Reaction | Reagent Type | Product Type |

|---|---|---|

| Grignard/Organolithium Reaction | RMgX or RLi | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | (E)-Alkene |

Transformations Involving the 2,3-Dihydrobenzofuran (B1216630) Ring System

The 2,3-dihydrobenzofuran ring system also presents opportunities for further functionalization, both on the aromatic benzene (B151609) moiety and the saturated dihydrofuran ring.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the 2,3-dihydrobenzofuran scaffold is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and ortho-, para-directing ether oxygen of the dihydrofuran ring. However, the aldehyde group at the 2-position, being an electron-withdrawing group, will have a deactivating and meta-directing influence on the reactivity of the benzene ring. The interplay of these two directing effects will determine the regiochemical outcome of electrophilic substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. wikipedia.orgnih.gov

The precise location of electrophilic attack on the benzene ring of this compound would require experimental investigation, as the directing effects of the dihydrofuran oxygen and the 2-carbaldehyde group are competing.

Functionalization of the Dihydrofuran Ring (e.g., chalcogenylation)

The dihydrofuran ring of the 2,3-dihydrobenzofuran system can also be a site for chemical modification. One notable example is chalcogenylation, which involves the introduction of sulfur or selenium moieties.

Chalcogenylation: Recent studies have demonstrated the synthesis of 2,3-dihydrobenzofuran chalcogenides through methods such as the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides under visible light. nih.gov Another approach involves a solvent- and metal-free methodology using an I2/DMSO catalytic system to obtain chalcogen-containing dihydrobenzofurans. rsc.org These reactions typically introduce a chalcogen-containing group at the 3-position of the dihydrobenzofuran ring. While these examples are on the parent ring system or derivatives other than the 2-carbaldehyde, they demonstrate the feasibility of functionalizing the dihydrofuran portion of the molecule.

Ring Expansion and Rearrangement Reactions

The strained five-membered dihydrofuran ring, coupled with the reactive aldehyde at the C2 position, makes this compound a candidate for various ring expansion and rearrangement reactions, leading to the formation of six-membered chromane (B1220400) and other related heterocyclic systems.

One potential pathway for ring expansion is the Tiffeneau-Demjanov rearrangement. orgsyn.orgrochester.edunih.gov This reaction sequence typically involves the conversion of a ketone or aldehyde to a β-amino alcohol, followed by diazotization and a subsequent rearrangement that results in a ring-expanded ketone. For this compound, this would first involve reaction with a cyanide source (like trimethylsilyl (B98337) cyanide) followed by reduction to form a 2-(1-amino-2-hydroxyethyl)-2,3-dihydrobenzofuran intermediate. Treatment of this intermediate with nitrous acid would generate a reactive diazonium species, which could then undergo a rearrangement cascade to yield a chroman-3-one (B94795) derivative. The migration of the C3 carbon of the dihydrobenzofuran ring to the adjacent carbocation would facilitate the expansion of the five-membered ring into a six-membered one. researchgate.net

Another class of relevant transformations involves acid-catalyzed rearrangements. Research on related 2-acyl-2,3-dihydrobenzofuran systems has shown that they can undergo rearrangement under acidic conditions. nih.govresearchgate.net For instance, the treatment of 2-aroyl-2,3-dihydrobenzofurans with zinc in acetic acid can lead to reductive rearrangement, yielding 2'-hydroxydihydrochalcones. researchgate.net More directly, a method for the selective synthesis of 3-formylbenzofurans from MOM-protected 2-hydroxychalcones proceeds through a cyclized 2,3-dihydrobenzofuran intermediate. This intermediate, under strongly acidic conditions using hexafluoroisopropanol ((CF₃)₂CHOH) as a solvent, rearranges to the 3-formylbenzofuran. nih.gov The proposed mechanism involves a diprotonated intermediate that facilitates a ring-opening and subsequent re-cyclization process. nih.gov While not a ring expansion, this demonstrates the susceptibility of the dihydrobenzofuran ring to skeletal reorganization.

These examples highlight the potential for this compound to serve as a precursor to a variety of rearranged and ring-expanded products, offering pathways to diverse heterocyclic scaffolds.

Stereochemical Outcomes and Diastereocontrol in this compound Reactions

The presence of a stereocenter at the C2 position of this compound has significant implications for the stereochemical outcome of reactions involving the adjacent aldehyde group. The addition of nucleophiles to the carbonyl carbon can lead to the formation of a new stereocenter, resulting in diastereomeric products. The ratio of these diastereomers is governed by the principles of asymmetric induction, with established models such as the Felkin-Anh and Cram models providing a predictive framework. researchgate.netnih.govresearchgate.net

The Felkin-Anh model, in particular, is useful for predicting the stereochemical course of nucleophilic attack on α-chiral aldehydes. researchgate.net According to this model, the largest substituent at the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group and past the smallest substituent. In the case of this compound, the C3-methylene group is part of the ring, and the largest substituent is the oxygen atom of the furan (B31954) ring due to its polar nature and the attached aromatic ring. nih.gov

For example, in a Grignard reaction, the organomagnesium reagent would preferentially add to the less hindered face of the aldehyde, leading to one diastereomer in excess. The exact diastereomeric ratio would be influenced by the specific Grignard reagent used and the reaction conditions. Similarly, the reduction of the aldehyde using hydride reagents like sodium borohydride would also be expected to proceed with some degree of diastereoselectivity.

While specific experimental data on the diastereoselectivity of nucleophilic additions to this compound is not extensively documented in readily available literature, studies on similar chiral aldehydes and ketones provide a strong basis for predicting these outcomes. The ability to control the formation of the new stereocenter is crucial for the enantioselective synthesis of more complex molecules.

Below is a hypothetical data table illustrating the expected outcomes for nucleophilic additions based on the Felkin-Anh model.

| Nucleophile (e.g., R-M) | Reaction Type | Predicted Major Diastereomer | Predicted Minor Diastereomer | Controlling Model |

|---|---|---|---|---|

| CH₃MgBr | Grignard Reaction | (1R,2S)-1-(2,3-Dihydrobenzofuran-2-yl)ethan-1-ol | (1S,2S)-1-(2,3-Dihydrobenzofuran-2-yl)ethan-1-ol | Felkin-Anh |

| NaBH₄ | Hydride Reduction | (1R,2S)-(2,3-Dihydrobenzofuran-2-yl)methanol | (1S,2S)-(2,3-Dihydrobenzofuran-2-yl)methanol | Felkin-Anh |

| PhMgBr | Grignard Reaction | (R,S)-Phenyl(2,3-dihydrobenzofuran-2-yl)methanol | (S,S)-Phenyl(2,3-dihydrobenzofuran-2-yl)methanol | Felkin-Anh |

Development of Complex Organic Molecules from this compound Precursors

The 2,3-dihydrobenzofuran core is a key structural motif in a wide array of biologically active natural products. nih.gov Consequently, this compound is a valuable building block for the synthesis of these and other complex organic molecules. Its utility stems from the ability to elaborate the aldehyde function into various other functional groups and to use the dihydrobenzofuran ring as a scaffold for further annulation and substitution reactions.

One important class of natural products that could potentially be synthesized from this precursor are the pterocarpans . Pterocarpans are characterized by a tetracyclic ring system and exhibit a range of biological activities, including antifungal, antibacterial, and anti-HIV properties. orgsyn.orgresearchgate.net A synthetic strategy could involve the conversion of this compound into a suitable derivative that can be coupled with a substituted phenol (B47542) to construct the pterocarpan (B192222) skeleton. For instance, reduction of the aldehyde to an alcohol, followed by conversion to a leaving group, would allow for nucleophilic substitution by a phenoxide to forge a key ether linkage.

Another relevant class of compounds is the coumestans , which are structurally related to pterocarpans and are known for their estrogenic activity. researchgate.net The synthesis of coumestans often involves the oxidative cyclization of a 3-(2-hydroxyphenyl)coumarin intermediate. rsc.org A retrosynthetic analysis suggests that this compound could be a starting point for the construction of such intermediates.

While direct total syntheses of complex natural products starting from this compound are not widely reported, the derivatization of the closely related 3-ethoxycarbonyl-2,3-dihydrobenzofuran to analgesic agents demonstrates the utility of this scaffold in medicinal chemistry. orgsyn.org The aldehyde group of the title compound provides a handle for a wider range of transformations, including Wittig-type reactions, reductive aminations, and additions of various carbon nucleophiles, further expanding its potential in the synthesis of diverse and complex molecular architectures. nih.gov The development of enantioselective methods for the synthesis of the aldehyde itself, for example through biocatalytic approaches, further enhances its value as a chiral starting material for the stereocontrolled synthesis of complex targets. rochester.edunih.gov

The following table lists some complex molecules containing the dihydrobenzofuran scaffold, illustrating the type of structures that could be targeted using this compound as a key precursor.

| Compound Class | Example | Key Structural Features | Potential Synthetic Connection |

|---|---|---|---|

| Pterocarpans | Medicarpin | Tetracyclic system with a fused dihydrobenzofuran | Coupling of a dihydrobenzofuran derivative with a substituted phenol. |

| Coumestans | Coumestrol | Planar tetracyclic lactone with a fused benzofuran (B130515) | Precursor to 3-(2-hydroxyphenyl)coumarin intermediates. |

| Analgesics | (R)-BRL-37959 | 7-benzoyl-2,3-dihydrobenzofuran-3-carboxylic acid | Demonstrates derivatization potential of the dihydrobenzofuran scaffold. |

Advanced Spectroscopic and Analytical Methodologies for 2,3 Dihydrobenzofuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2,3-dihydrobenzofuran-2-carbaldehyde and its analogs.

Methods for Chiral Analysis and Enantiomeric Excess Determination by NMR

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is often necessary, particularly in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. nih.gov

The primary methods involve the use of:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction leads to the differentiation of NMR signals for the two enantiomers, allowing for the determination of their ratio by integration. researchgate.net Common CSAs include derivatives of mandelic acid, (R)- or (S)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, and quinine. nih.govresearchgate.net The choice of CSA and the experimental conditions, such as concentration and solvent, are crucial for achieving good separation of the signals. nih.gov

Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable diastereomers, which will have distinct NMR spectra.

Prochiral Solvating Agents (pro-CSAs): These are symmetrical molecules that can become chiral upon interaction with a chiral analyte, leading to ee-dependent splitting of their NMR signals. semanticscholar.org

For this compound, the aldehyde proton or the H-2 proton are likely candidates for observing enantiomeric differentiation in the presence of a suitable CSA. nih.gov The precision of the ee determination is typically high, with errors often around ±1%. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net Techniques like Time-of-Flight (TOF) and Orbitrap are commonly used for HRMS. nih.gov For this compound (C₉H₈O₂), HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass (148.05243). HRMS is also invaluable in tandem mass spectrometry (MS/MS) experiments, where fragment ions are analyzed with high resolution to elucidate fragmentation pathways. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Coupling chromatographic separation with mass spectrometry detection provides a powerful platform for analyzing the purity of this compound and for identifying components in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like many dihydrobenzofuran derivatives. researchgate.netnih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. GC-MS is widely used to identify regioisomers in reaction mixtures, such as those produced during Friedel-Crafts acylation reactions of benzofurans. unica.itresearchgate.net The mass spectrum of 2,3-dihydrobenzofuran (B1216630) itself has been reported through GC-MS analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a broader range of compounds than GC-MS, including those that are less volatile or thermally labile. nih.gov It is particularly useful for monitoring the purity of pharmaceutical intermediates and for analyzing complex biological samples. nih.govnih.gov For derivatives of this compound, LC-MS can be used to assess purity and identify impurities or byproducts from a synthesis. nih.gov Derivatization is sometimes employed to improve the ionization efficiency and chromatographic behavior of certain analytes. nih.govnih.gov

Table 2: Common Mass Spectral Fragments for Dihydrobenzofuran Scaffolds

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| [M]+ | Molecular Ion | Electron Ionization |

| [M-H]+ | Loss of a hydrogen radical | Often from the dihydrofuran ring |

| [M-CHO]+ | Loss of the formyl radical | Characteristic of aldehydes |

| [M-C₂H₃O]+ | Loss of the C₂H₃O fragment | Cleavage of the dihydrofuran ring |

Note: Fragmentation is highly dependent on the ionization method and the specific structure of the derivative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in this compound. mdpi.comyoutube.com These techniques are complementary and are based on the vibrations of molecular bonds. youtube.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The most prominent would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. The C-H stretching of the aldehyde proton is also characteristic, appearing as two weak bands around 2850 and 2750 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, while the C-O-C stretching of the dihydrofuran ether linkage would appear in the 1250-1050 cm⁻¹ range. youtube.comnih.gov

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. youtube.com While the C=O stretch is often weaker in Raman than in IR, the aromatic ring vibrations typically give rise to strong Raman signals. This makes Raman a useful tool for characterizing the substitution pattern on the aromatic ring. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. mdpi.comnih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2850, ~2750 | Weak |

| Aromatic C-H | Stretch | ~3100-3000 | Medium |

| Aliphatic C-H | Stretch | ~2960-2850 | Medium |

| Aldehyde C=O | Stretch | ~1730 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | Medium-Strong |

Note: These are general ranges and can be influenced by the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For derivatives of 2,3-dihydrobenzofuran, this methodology provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding their structure-activity relationships.

Research on various substituted 2,3-dihydrobenzofuran derivatives has utilized single-crystal X-ray diffraction to elucidate their molecular architecture. For instance, the absolute configuration of chiral centers within these molecules has been definitively established through crystallographic analysis. In one study, the structure of a potent and selective cannabinoid receptor 2 (CB2) agonist, a 2,3-dihydro-1-benzofuran derivative, was confirmed by X-ray diffraction. The analysis of a suitable crystal, obtained by slow evaporation from an ethyl acetate/heptane solution, revealed a monoclinic crystal system with the space group P21. nih.gov The data, collected at 90 K using Cu Kα radiation, allowed for the assignment of the absolute configuration of the chiral centers. nih.gov

In another example, the absolute stereochemistry of a 2,3-dihydrobenzofuran-2-carboxylic acid derivative was determined. amazonaws.com The refinement of the crystal structure data converged with an R-factor of 0.041, providing a high level of confidence in the determined structure. amazonaws.com Such detailed structural insights are vital for medicinal chemistry applications, where the specific 3D conformation of a molecule dictates its interaction with biological targets.

The table below summarizes representative crystallographic data for a derivative of the 2,3-dihydrobenzofuran family.

Table 1: Representative X-ray Crystallographic Data for a 2,3-Dihydrobenzofuran Derivative

| Parameter | Value |

|---|---|

| Compound | 2,3-Dihydro-1-benzofuran derivative (CB2 Agonist) nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P21 nih.gov |

| Molecules per unit cell (Z) | 2 nih.gov |

| Radiation | Cu Kα (λ=1.54178 Å) nih.gov |

Chromatographic Separation and Quantification Methods (e.g., HPLC, SFC)

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound and its derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) is particularly versatile for this class of compounds, enabling both preparative-scale purification and analytical-scale quantification.

The separation of stereoisomers is a common challenge in the synthesis of chiral 2,3-dihydrobenzofuran derivatives. Researchers have successfully employed HPLC for this purpose. For example, diastereomers of a 2,3-dihydrobenzofuran-2-carboxylic acid derivative were separated using preparative HPLC on a reverse-phase C-18 column. amazonaws.com The mobile phase consisted of 45% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA), demonstrating the utility of reverse-phase chromatography for these polar molecules. amazonaws.com Similarly, the enantiomeric separation of a racemic 2,3-dihydrobenzofuran derivative was achieved using a Cyclobond DMP column with a mobile phase of acetonitrile, acetic acid, and triethylamine. nih.gov

For the quantitative analysis of aldehydes like this compound, a common and highly sensitive method involves derivatization followed by HPLC analysis. Aldehydes can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form their corresponding 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly chromophoric, allowing for sensitive UV detection at low concentrations. A general HPLC method for quantifying aldehydes as their DNPH derivatives has been described with detection limits in the low µg/L range, making it suitable for trace analysis. researchgate.net While this specific method was not detailed for this compound itself, the principle is directly applicable. Gas chromatography has also been noted for the analysis of related structures like 2-methyl-2,3-dihydrobenzofuran. nist.gov

The table below outlines examples of chromatographic conditions used for the separation of 2,3-dihydrobenzofuran derivatives.

Table 2: Chromatographic Methods for 2,3-Dihydrobenzofuran Derivatives

| Method | Column | Mobile Phase | Application |

|---|---|---|---|

| Preparative HPLC | Reverse-Phase C-18 amazonaws.com | 45% Acetonitrile / Water + 0.1% TFA amazonaws.com | Separation of diastereomers amazonaws.com |

| HPLC | Cyclobond DMP nih.gov | Acetonitrile / Acetic Acid / Triethylamine nih.gov | Enantiomeric separation of a racemic mixture nih.gov |

Theoretical and Computational Investigations of 2,3 Dihydrobenzofuran 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 2,3-dihydrobenzofuran-2-carbaldehyde. By employing methods such as the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), researchers can accurately predict molecular geometries, electronic properties, and spectroscopic signatures. bhu.ac.inresearchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net

For derivatives of 2,3-dihydrobenzofuran (B1216630), the HOMO is often distributed over the dihydrobenzofuran ring, suggesting this region is susceptible to electrophilic substitution reactions. researchgate.net The HOMO-LUMO gap provides insights into the molecule's kinetic stability; a smaller gap generally indicates higher reactivity. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating these electronic properties. bhu.ac.in

Analysis of global reactivity descriptors, derived from HOMO and LUMO energies, helps in quantifying the chemical reactivity and stability of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). researchgate.netnepjol.info For instance, a higher softness value indicates greater reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a 2,3-Dihydrobenzofuran Derivative

| Property | Value |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Ionization Potential | [Value] eV |

| Electron Affinity | [Value] eV |

| Electronegativity (χ) | [Value] eV |

| Chemical Hardness (η) | [Value] eV |

| Global Softness (σ) | [Value] (eV)⁻¹ |

| Electrophilicity Index (ω) | [Value] eV |

Note: Specific values for this compound require dedicated computational studies. The table illustrates the types of data generated.

Molecular electrostatic potential (MESP) maps are also valuable for understanding the charge distribution and identifying reactive sites. Regions of negative potential (typically around electronegative atoms like oxygen) are prone to electrophilic attack, while areas of positive potential (often near hydrogen atoms) are susceptible to nucleophilic attack. bhu.ac.inresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound and its flexibility are critical to its function. Conformational analysis involves exploring the different spatial arrangements of the atoms (conformers) and their relative energies. youtube.com This is often accomplished by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometrical parameters, such as bond rotation angles. aps.orgrsc.org

By identifying the minima on the PES, the most stable conformers can be determined. nih.gov For molecules with flexible side chains, like the aldehyde group in this compound, understanding the rotational barriers between different conformers is essential. researchgate.net Computational methods can predict these energy barriers, providing insight into the molecule's dynamic behavior. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. bhu.ac.inglobalresearchonline.net

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C). wu.ac.th These theoretical values, when compared with experimental data, can confirm the proposed molecular structure. researchgate.net

Similarly, DFT calculations can predict the vibrational frequencies that correspond to the peaks observed in an IR spectrum. globalresearchonline.netmdpi.com By analyzing the vibrational modes, specific functional groups and their interactions within the molecule can be identified. For example, the characteristic stretching frequency of the carbonyl (C=O) group in the aldehyde can be accurately calculated. mdpi.com

Table 2: Predicted and Experimental Spectroscopic Data for a Related Furan (B31954) Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | [Value] | [Value] |

| ¹³C NMR (ppm) | [Value] | [Value] |

| IR (cm⁻¹) ν(C=O) | [Value] | [Value] |

| IR (cm⁻¹) ν(C-H) | [Value] | [Value] |

Note: This table is illustrative. Specific data for this compound would be generated from dedicated computational and experimental work.

Mechanistic Studies of Chemical Reactions through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving 2,3-dihydrobenzofuran derivatives. By mapping the reaction pathways, identifying transition states, and calculating activation energies, researchers can understand how these molecules are formed and how they react. pku.edu.cn For instance, the synthesis of the 2,3-dihydrobenzofuran scaffold can occur through various routes, such as intramolecular cyclization reactions. organic-chemistry.org Computational studies can model these processes to determine the most favorable reaction pathways. pku.edu.cn

Molecular Dynamics Simulations for Conformational Dynamics

While static quantum chemical calculations provide information about stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., a solvent). This is particularly important for understanding how the molecule behaves in a biological system.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for In Vitro Biological Activity

The 2,3-dihydrobenzofuran scaffold is a known pharmacophore, meaning it is a key structural feature responsible for a compound's biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques used to predict the biological activity of molecules and to understand their interactions with biological targets. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. nih.gov These models use molecular descriptors (numerical representations of a molecule's properties) to predict the activity of new, unsynthesized compounds. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a receptor, such as a protein. farmaciajournal.com By simulating the binding process, docking can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds) between the ligand and the active site of the receptor. researchgate.net These studies are crucial in the early stages of drug discovery for identifying potential drug candidates and optimizing their structures for improved efficacy. mdpi.com

Exploration of Biological Activities and Pharmacological Potential of 2,3 Dihydrobenzofuran 2 Carbaldehyde and Its Analogs in Vitro

In Vitro Cytotoxicity and Anticancer Potential in Cell Lines

Derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold have been the subject of numerous investigations for their potential as anticancer agents, with many analogs exhibiting significant cytotoxic effects against various human cancer cell lines in vitro.

Substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives have been evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov Certain compounds in this class, such as those with substituted benzylidene groups at the 2-position, showed potent inhibitory activity. nih.gov For instance, the 3′,4′-dihydroxybenzylidene derivative 58 demonstrated a 30-fold improvement in potency over its parent compound. nih.gov Further modifications, including the attachment of various heterocycles, led to compounds with IC50 values in the nanomolar range for PARP-1 inhibition. nih.gov One such compound, 66 , also showed selective cytotoxicity in BRCA2-deficient DT40 cells. nih.gov

Fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have also been assessed for their anticancer effects. mdpi.com In a study involving the human colorectal adenocarcinoma cell line HCT116, two compounds featuring difluorine, bromine, and either an ester or carboxylic acid group inhibited cell proliferation by approximately 70%. mdpi.comnih.gov These compounds were also observed to induce DNA fragmentation by about 80% and inhibit the expression of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

Other studies have explored simplified viniferin (B1239022) analogues containing the 2,3-dihydrobenzofuran core. nih.gov While natural polyphenolic dimers like (±)-δ-viniferin showed low antiproliferative activity, a tetramethoxylated dihydrodimer analogue displayed a significant increase in activity on tumor cell lines, including A375 (melanoma) and H460 (lung cancer), compared to its effect on normal WS1 fibroblasts. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected 2,3-dihydrobenzofuran analogs against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2,3-Dihydrobenzofuran Analogs

| Compound Type | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 3′,4′-dihydroxybenzylidene DHBF-3-one-7-carboxamide (58) | - | PARP-1 Inhibition | 0.531 μM | nih.gov |

| Heterocycle-linked DHBF-3-one-7-carboxamide (73) | - | PARP-1 Inhibition | 0.079 μM | nih.gov |

| Fluorinated dihydrobenzofuran | HCT116 | Colorectal Adenocarcinoma | ~70% proliferation inhibition | mdpi.comnih.gov |

| Tetramethoxylated dihydrodimer (4) | A375 | Melanoma | Selectively cytotoxic vs. normal cells | nih.gov |

| Tetramethoxylated dihydrodimer (4) | H460 | Lung Cancer | Selectively cytotoxic vs. normal cells | nih.gov |

| 1,2,3-selenadiazole carbaldehyde derivative (4b) | SW480, HCT116, MCF-7 | Colon, Breast Cancer | Active | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies In Vitro (e.g., PPARα agonists, Cannabinoid Receptor 2 agonists)

The 2,3-dihydrobenzofuran scaffold has proven to be a versatile template for designing potent and selective modulators of various enzymes and receptors.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists: A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists. nih.govnii.ac.jpresearchgate.netfigshare.com These compounds are of interest for their potential to manage dyslipidemia. nih.gov Systematic structure-activity relationship studies have pinpointed key structural features necessary for maintaining high potency and selectivity for the PPARα subtype. nih.govresearchgate.net

Cannabinoid Receptor 2 (CB2) Agonists: The cannabinoid system, particularly the CB2 receptor, is a significant target for immunomodulation and the treatment of neuropathic pain, as its stimulation can suppress neuroinflammation. nih.govnih.gov Researchers have designed and synthesized a series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists. nih.gov These efforts were aimed at improving the drug-like properties of earlier lead compounds. nih.gov The development of ligands with high affinity and selectivity for the CB2 receptor is a key goal in this area to avoid the psychotropic effects associated with the CB1 receptor. hilarispublisher.com

Other Enzyme and Receptor Targets: Beyond PPARα and CB2, dihydrobenzofuran analogs have been shown to inhibit other key enzymes in vitro:

Poly(ADP-ribose)polymerase-1 (PARP-1): As mentioned previously, various 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives are effective PARP-1 inhibitors, with some compounds reaching nanomolar potency. nih.gov

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): Identified as potential inhibitors of mPGES-1, an enzyme involved in inflammation, certain 2,3-dihydrobenzofuran derivatives show activity in the low micromolar range. nih.gov

Casein Kinase 2 (CK2): Dichloro- and dibromo-substituted anilinomethylene-dihydrodibenzofurans have demonstrated potent inhibition of the human protein kinase CK2, with some showing IC50 values in the nanomolar range (e.g., 5.8 nM for compound 12c). acs.org

Table 2: In Vitro Enzyme and Receptor Modulation by 2,3-Dihydrobenzofuran Analogs

| Compound Class | Target | Activity Type | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzofuran-2-carboxylic acids | PPARα | Agonist | Highly potent and selective | nih.govresearchgate.net |

| N-alkyl-isatin acylhydrazone-derived dihydrobenzofurans | CB2 Receptor | Agonist | Potent and selective | nih.gov |

| DHBF-3-one-7-carboxamide derivatives (e.g., 73) | PARP-1 | Inhibitor | IC₅₀ = 0.079 μM | nih.gov |

| Dihydrobenzofuran derivatives (19, 20) | mPGES-1 | Inhibitor | Low micromolar range | nih.gov |

| Dibromo-substituted anilinomethylene-dihydrodibenzofuran (12c) | CK2 | Inhibitor | IC₅₀ = 5.8 nM | acs.org |

Antioxidant and Anti-inflammatory Evaluations In Vitro

The antioxidant and anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives have been extensively evaluated through various in vitro models.

Anti-inflammatory Activity: Fluorinated benzofuran and dihydrobenzofuran derivatives have shown significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov Six compounds from a tested series suppressed inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to a decrease in the secretion of inflammatory mediators. mdpi.comnih.gov The IC50 values for these compounds were in the low micromolar range for the inhibition of interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2). mdpi.comnih.gov For example, two difluorinated compounds were particularly potent in blocking PGE2 formation, with IC50 values of 1.92 μM and 1.48 μM. mdpi.com Another study reported that introducing a methyl group to the acetic acid function of 2,3-dihydrobenzofuran-5-acetic acids enhanced anti-inflammatory activity. nih.gov

Antioxidant Activity: Several derivatives have demonstrated notable antioxidant potential. Pyrazoline derivatives incorporating the benzofuran scaffold showed promising free radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net Similarly, benzofuran-2-one derivatives were found to be effective antioxidants, capable of reducing catechol-induced intracellular reactive oxygen species (ROS) levels in differentiated SH-SY5Y cells, a neuronal model. mdpi.com One compound, in particular, showed superior antioxidant capacity in reducing ROS, inducing heme oxygenase-1 (HO-1) levels, and preserving cell viability under oxidative stress. mdpi.com

Table 3: In Vitro Anti-inflammatory and Antioxidant Activity of 2,3-Dihydrobenzofuran Analogs

| Compound Type | Assay/Model | Activity | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Fluorinated dihydrobenzofurans | LPS-stimulated macrophages | PGE₂ Inhibition | 1.48 - 1.92 μM | mdpi.com |

| Fluorinated dihydrobenzofurans | LPS-stimulated macrophages | IL-6 Inhibition | 1.2 - 9.04 μM | nih.gov |

| Fluorinated dihydrobenzofurans | LPS-stimulated macrophages | NO Inhibition | 2.4 - 5.2 μM | nih.gov |

| Pyrazoline-benzofuran analogs (3a, 3h) | DPPH assay | Radical Scavenging | 0.132 & 0.215 µg/mL | researchgate.net |

| Benzofuran-2-one derivatives | SH-SY5Y cells | ROS Reduction | Effective | mdpi.com |

Antimicrobial and Antifungal Activity Assessment In Vitro

The benzofuran scaffold, including its dihydro- derivatives, is a pharmacophore of interest for designing new antimicrobial agents to combat rising antibiotic resistance. rsc.org

Antibacterial Activity: Various derivatives have been screened for their ability to inhibit bacterial growth. Thiosemicarbazone derivatives of furan-2-carbaldehyde, a related scaffold, have shown significant antibacterial activity against Staphylococcus aureus strains, with one compound exhibiting a minimum inhibitory concentration (MIC) of 1 μg/mL. researchgate.net In another study, a series of 1,2,3-thia- and 1,2,3-selenadiazole derivatives were tested against several bacterial strains. nih.gov A carbaldehyde derivative (compound 4b) was active against E. coli, E. faecalis, and S. typhi, while a benzene (B151609) derivative (4c) showed activity against the Gram-positive S. aureus. nih.gov The MIC values for these compounds ranged from 0.625 to 6.25 μg/mL. nih.gov

Antifungal Activity: The same classes of compounds have also been evaluated for antifungal properties. The 1,2,3-thia- and 1,2,3-selenadiazole derivatives mentioned above were all active against the yeast-like fungus Candida albicans. nih.gov Thiosemicarbazone derivatives also showed activity against Candida albicans and Candida tropicalis. researchgate.net

Table 4: In Vitro Antimicrobial and Antifungal Activity of Dihydrobenzofuran-related Analogs

| Compound Type | Microorganism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 5-nitro-furan-2-carbaldehyde thiosemicarbazone (5) | Staphylococcus aureus ATCC700699 | 1 μg/mL | researchgate.net |

| 1,2,3-selenadiazole carbaldehyde derivative (4b) | Escherichia coli | Inhibition zone: 21 mm (at 10 μg/mL) | nih.gov |

| 1,2,3-selenadiazole carbaldehyde derivative (4b) | Candida albicans | Inhibition zone: 25 mm (at 10 μg/mL) | nih.gov |

| 1,2,3-selenadiazole benzene derivative (4c) | Staphylococcus aureus | Active | nih.gov |

| 1,2,3-selenadiazole propenoxide derivative (4a) | Candida albicans | Inhibition zone: 11 mm (at 10 μg/mL) | nih.gov |

Structure-Activity Relationship (SAR) Investigations for Optimized In Vitro Potency

The extensive research into 2,3-dihydrobenzofuran analogs has led to the elucidation of key structure-activity relationships (SAR) that guide the optimization of their biological potency.

For Anticancer Activity: In the development of PARP-1 inhibitors, it was found that substituting the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold with benzylidene groups was highly effective. nih.gov The position of hydroxyl groups on the benzylidene ring was critical, with 3'- and 4'-hydroxyl groups improving potency. nih.gov Furthermore, introducing polar groups onto the linker connecting to the core structure significantly enhanced inhibitory activity. nih.gov For other dihydrobenzofuran neolignans, the presence of a double bond at C-7′/C-8′ next to an aromatic ring was found to be important for cytotoxicity against HT-1080 cancer cells. nih.gov

For PPARα Agonism: Systematic studies of 2,3-dihydrobenzofuran-2-carboxylic acids identified several key structural elements within the class that are crucial for maintaining both high potency and subtype selectivity for PPARα. nih.gov

For CB2 Agonism: In the design of CB2 agonists, modifying the N-alkyl-isatin acylhydrazone scaffold to a 2,3-dihydro-1-benzofuran core bearing an asymmetric carbon atom led to a new series of potent and selective agonists. nih.gov

For Anti-inflammatory Activity: Analysis of fluorinated benzofuran and dihydrobenzofuran derivatives suggested that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances their biological effects. mdpi.comnih.gov For 2,3-dihydrobenzofuran-5-acetic acids, the introduction of a methyl group alpha to the acetic acid function was shown to boost anti-inflammatory activity. nih.gov

For Enzyme Inhibition: In the case of Sortase A inhibitors, the amide group at the 3-position of the 2-phenyl-benzofuran scaffold was found to be essential for inhibitory activity. researchgate.net Replacing a hydroxyl group at the 2-phenyl position with other substituents generally reduced activity. researchgate.net For CK2 inhibitors, the introduction of chlorine or bromine at positions 7 and 9 of the dihydrodibenzofuran core resulted in compounds with micromolar to nanomolar IC50 values. acs.org

Role as a Privileged Scaffold and Lead Compound in Early-Stage Drug Discovery Research

The 2,3-dihydrobenzofuran ring system is widely regarded as a "privileged scaffold" in drug discovery. nih.govsci-hub.se This designation is due to its recurrence in a wide range of natural products and synthetic compounds that exhibit significant biological activities. researchgate.netrsc.orghebmu.edu.cn Privileged structures are molecular frameworks that are able to bind to multiple, often unrelated, biological targets, making them highly valuable starting points for the design of new lead compounds and compound libraries. nih.govsci-hub.se

The utility of the 2,3-dihydrobenzofuran scaffold stems from its rigid, three-dimensional structure which can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency and selectivity for a given target. researchgate.net Researchers have used this scaffold as a chemical platform to design small compound libraries aimed at identifying inhibitors for specific enzymes like mPGES-1. nih.gov By starting with a low-affinity natural product containing this core, a combined approach of molecular docking and experimental screening successfully identified more potent derivatives. nih.gov

The diverse biological activities demonstrated by its analogs—including potent and selective PPARα agonists, CB2 agonists, and inhibitors of enzymes like PARP-1 and CK2—confirm the status of the 2,3-dihydrobenzofuran moiety as a valuable lead structure in early-stage drug discovery. nih.govnih.govnih.govacs.org Its adaptability and pre-validated biological relevance make it an attractive and efficient starting point for developing new therapeutic agents. hebmu.edu.cn

Applications of 2,3 Dihydrobenzofuran 2 Carbaldehyde As a Synthetic Building Block

Utility in Natural Product Synthesis

The 2,3-dihydrobenzofuran (B1216630) skeleton is a key structural motif found in a variety of natural products. nih.govrsc.org While synthetic routes to these complex molecules are numerous, the direct use of 2,3-dihydrobenzofuran-2-carbaldehyde as a starting material is not prominently documented in the synthesis of major natural products like Ramelteon and Conocarpan. Instead, synthetic strategies often involve the formation of the dihydrobenzofuran ring at a key step or the use of differently substituted dihydrobenzofuran precursors.

Precursors to Ramelteon: Ramelteon is a selective melatonin (B1676174) receptor agonist used for the treatment of insomnia. acs.org Its core structure features a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan system. nih.gov A review of the available literature shows that efficient syntheses of Ramelteon typically commence from precursors other than this compound. Common starting materials include 2,3-dihydrobenzofuran-4-amine (B1589133) researchgate.net and 1-(2,3-dihydrobenzofuran-4-yl)ethanone. nih.gov Other approaches build the dihydrobenzofuran ring as part of the main synthetic sequence. acs.orgnih.gov For instance, one route employs a Vilsmeier-Haack reaction to form an aldehyde on a benzofuran (B130515) ring, which is then elaborated, but this does not start with the pre-formed this compound. chemicalbook.com

Precursors to Conocarpan: Conocarpan is a neolignan natural product that exhibits antifungal properties. nih.gov The synthesis of (+)-conocarpan and its diastereomers often involves the stereoselective construction of the cis-2-aryl-2,3-dihydrobenzofuran ring system as a crucial step. researchgate.net Published synthetic routes frequently utilize methods such as the intramolecular C-H insertion of a diazoacetate derived from a phenol (B47542), or the cyclization of ortho-allyl phenols. nih.govresearchgate.net There is no clear evidence in the surveyed literature of this compound being employed as a direct precursor in the total synthesis of Conocarpan.

Synthesis of Bioactive Molecules and Medicinal Chemistry Scaffolds

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govsci-hub.se This makes it an attractive scaffold for the design of novel therapeutic agents. researchgate.netnih.govresearchgate.net The aldehyde group at the 2-position of this compound is a versatile handle for introducing molecular diversity, allowing chemists to generate libraries of compounds for biological screening. acs.orgnih.gov

The aldehyde can undergo a variety of fundamental organic reactions, each leading to a new class of derivatives.

Key Synthetic Transformations:

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance in Medicinal Chemistry |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | Alkene | Forms C=C bonds, enabling chain extension and access to stilbene-like structures. organic-chemistry.orgwikipedia.org |

| Reductive Amination | Amine (R₂NH), reducing agent (e.g., NaBH₃CN) | Amine | Introduces basic nitrogen atoms, crucial for modulating solubility and receptor interactions. |

| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Creates an acidic center, allowing for the formation of amides, esters, and other derivatives. |

| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Alcohol | Forms a primary alcohol, which can be further functionalized or used as a hydrogen-bond donor. |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system | A method for C-C bond formation, leading to conjugated systems often found in bioactive molecules. |

These transformations allow this compound to serve as a precursor to a wide array of more complex molecules. For example, derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer. nih.gov By using the aldehyde to build out different side chains and functional groups, researchers can systematically explore the structure-activity relationship (SAR) to optimize the potency and selectivity of these potential drug candidates.

Application in the Development of Functional Materials and Polymers

While aldehydes, in general, are used in polymer chemistry, for example in the production of phenolic resins, specific applications of this compound in the synthesis of functional materials and polymers are not widely reported in the current scientific literature. Related compounds like furfural (B47365) (furan-2-carbaldehyde) are known to be important starting materials for various polymeric materials. nih.gov A review of benzofuran derivatives mentions the synthesis of a polymer with nonlinear optical (NLO) properties via a Knoevenagel polycondensation, though the specific monomer used was not this compound. nih.gov The potential for this compound to be used in similar applications exists, given the reactivity of the aldehyde group, but dedicated research in this area appears limited.

Role in Agrochemical and Other Industrial Chemical Research

The aldehyde functional group is a key component in the synthesis of many industrial chemicals, including those used in the agrochemical sector. The Wittig reaction, for instance, is a powerful tool for alkene synthesis that has applications in creating active ingredients for agriculture. nih.gov The this compound molecule could theoretically serve as an intermediate in the synthesis of novel pesticides or herbicides, where the dihydrobenzofuran core could impart specific physical or biological properties.

However, a review of available literature and patents does not point to specific, large-scale industrial or agrochemical products derived directly from this compound. Research in this area is more focused on related isomers. For example, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a documented key intermediate in the synthesis of Prucalopride, a gastroprokinetic agent. google.com While this demonstrates the industrial relevance of the dihydrobenzofuran scaffold, it does not directly involve the 2-carbaldehyde isomer. The utility of this compound in this sector remains largely an area of potential rather than established application.

Conclusion and Future Research Perspectives for 2,3 Dihydrobenzofuran 2 Carbaldehyde

Synthesis and Reactivity Challenges and Opportunities

The construction of the 2,3-dihydrobenzofuran (B1216630) skeleton has been the focus of extensive research, yet challenges remain, particularly in achieving high stereoselectivity and synthesizing multisubstituted derivatives. researchgate.net The catalytic asymmetric synthesis of chiral 2,3-disubstituted and 3,3-disubstituted dihydrobenzofurans has seen many effective approaches, but methods for producing 2,2-disubstituted variants are less common and present a significant challenge. researchgate.net